molecular formula C15H22ClNO B593556 alpha-Pyrrolidinopentiophenone-d8 (hydrochloride) (CRM) CAS No. 1781744-06-6

alpha-Pyrrolidinopentiophenone-d8 (hydrochloride) (CRM)

Cat. No.: B593556
CAS No.: 1781744-06-6
M. Wt: 275.8
InChI Key: ROMXVSMENBAYRM-ZYCXDBHLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-Pyrrolidinopentiophenone-d8 (hydrochloride) (CRM) is a synthetic stimulant of the cathinone class . It is also known as α-PVP, O-2387, β-keto-prolintane, prolintanone, or desmethylpyrovalerone . It is intended for use as an internal standard for the quantification of α-PVP by GC- or LC-MS . This product is intended for research and forensic applications .


Molecular Structure Analysis

The molecular formula of alpha-Pyrrolidinopentiophenone-d8 (hydrochloride) (CRM) is C15H13D8NO • HCl . The formal name is 1-phenyl-2-(1-pyrrolidinyl-d8)-1-pentanone, monohydrochloride . The InChI code is InChI=1S/C15H21NO.ClH/c1-2-8-14(16-11-6-7-12-16)15(17)13-9-4-3-5-10-13;/h3-5,9-10,14H,2,6-8,11-12H2,1H3;1H/i6D2,7D2,11D2,12D2; .


Physical and Chemical Properties Analysis

The product is a neat solid with a formula weight of 275.8 . The product is stable for ≥ 3 years and is stored at -20°C . It is shipped at room temperature in the continental US .

Scientific Research Applications

Crystal Structure Analysis

  • Alpha-Pyrrolidinovalerophenone (α-PVP), which is structurally similar to alpha-Pyrrolidinopentiophenone-d8, has been crystallized as the HCl salt, revealing insights into its molecular structure. This analysis highlights its β-ketone phenethylamine stimulant properties, and the crystal structure shows how the propyl chain aligns with the phenyl ring and carbonyl group (Wood, Bernal, & Lalancette, 2016).

Analytical Method Development

  • A study focused on the development of a liquid chromatography-tandem mass spectrometry method for quantitating alpha-PVP and its metabolite 2-oxo-PVP in rat plasma. This methodological advancement is crucial for understanding the pharmacokinetics and dynamics of such substances (Andrenyak, Moody, Crites, & Baumann, 2019).
  • Thermal degradation of α-PVP during injection in gas chromatography/mass spectrometry has been investigated. Understanding the decomposition process is essential for accurate analytical measurements (Tsujikawa, Kuwayama, Kanamori, Iwata, & Inoue, 2013).

Pharmacology and Toxicology

  • The pharmacokinetic, cardiovascular, and locomotor effects of alpha-PVP in male Sprague Dawley rats were studied, providing insights into its physiological impacts. This research is pivotal in understanding the substance's interaction with biological systems (McClenahan, Kormos, Mu, Hambuchen, Carroll, & Owens, 2019).

Metabolism Studies

  • The metabolism of alpha-PVP has been explored in different in vitro and in vivo models. These studies help in understanding how the body processes and eliminates such substances, which is crucial for drug development and toxicology (Manier, Richter, Schäper, Maurer, & Meyer, 2018).

Clinical Case Studies

  • Clinical characteristics of α-PVP poisoning were investigated, providing valuable data on the acute effects of this substance in humans (Umebachi, Aoki, Sugita, Taira, Wakai, Saito, & Inokuchi, 2016).

Comparative Studies

  • The comparison of pyrolysis mass spectrometry with high-performance liquid chromatography for the analysis of Cremophor EL, a solubilization agent for hydrophobic drugs including alpha-Pyrrolidinopentiophenone, was studied. This research aids in determining the most efficient and accurate methods for analyzing such compounds (Ghassempour, Nabid, Talebi, & Entezami, 2003).

Mechanism of Action

Alpha-Pyrrolidinopentiophenone-d8 (hydrochloride) (CRM), also known as 2-(2,2,3,3,4,4,5,5-octadeuteriopyrrolidin-1-yl)-1-phenylpentan-1-one;hydrochloride, is a synthetic stimulant of the cathinone class . This compound has been developed for use as an analytical reference standard .

Target of Action

The primary target of alpha-Pyrrolidinopentiophenone-d8 is the norepinephrine-dopamine reuptake system . This system plays a crucial role in regulating mood, attention, and energy levels.

Mode of Action

Alpha-Pyrrolidinopentiophenone-d8 acts as a norepinephrine-dopamine reuptake inhibitor , similar to methylphenidate and cocaine . By inhibiting the reuptake of these neurotransmitters, it increases their concentration in the synaptic cleft, leading to prolonged and intensified signaling.

Biochemical Pathways

The compound affects the dopaminergic and noradrenergic pathways . The increased concentration of dopamine and norepinephrine in the synaptic cleft can lead to heightened alertness, increased focus, and a sense of euphoria.

Pharmacokinetics

It is known that the compound can be quantified in blood, plasma, or urine by liquid chromatography-mass spectrometry

Result of Action

The molecular and cellular effects of alpha-Pyrrolidinopentiophenone-d8’s action include hyperstimulation, paranoia, and hallucinations . These effects are in line with other psychostimulants and can easily escalate into frightening delusions, paranoid psychosis, and extreme agitation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of alpha-Pyrrolidinopentiophenone-d8. For instance, the method of administration (by mouth, intranasal, vaporization, intravenous, sublingual) can affect the onset, intensity, and duration of its effects . Furthermore, individual factors such as the user’s health status, genetic makeup, and concurrent use of other substances can also impact the compound’s effects.

Safety and Hazards

Alpha-Pyrrolidinopentiophenone-d8 (hydrochloride) (CRM) is not for human or veterinary use . It can cause hyperstimulation, paranoia, and hallucinations . It has been reported to be the cause, or a significant contributory cause of death in suicides and overdoses caused by combinations of drugs .

Properties

IUPAC Name

2-(2,2,3,3,4,4,5,5-octadeuteriopyrrolidin-1-yl)-1-phenylpentan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO.ClH/c1-2-8-14(16-11-6-7-12-16)15(17)13-9-4-3-5-10-13;/h3-5,9-10,14H,2,6-8,11-12H2,1H3;1H/i6D2,7D2,11D2,12D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROMXVSMENBAYRM-ZYCXDBHLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)C1=CC=CC=C1)N2CCCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C(N(C1([2H])[2H])C(CCC)C(=O)C2=CC=CC=C2)([2H])[2H])([2H])[2H])[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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alpha-Pyrrolidinopentiophenone-d8 (hydrochloride) (CRM)
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alpha-Pyrrolidinopentiophenone-d8 (hydrochloride) (CRM)
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alpha-Pyrrolidinopentiophenone-d8 (hydrochloride) (CRM)
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alpha-Pyrrolidinopentiophenone-d8 (hydrochloride) (CRM)
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alpha-Pyrrolidinopentiophenone-d8 (hydrochloride) (CRM)
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alpha-Pyrrolidinopentiophenone-d8 (hydrochloride) (CRM)

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